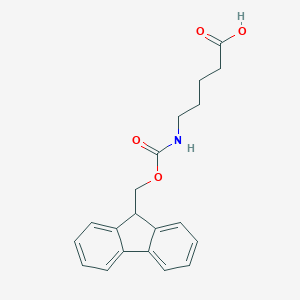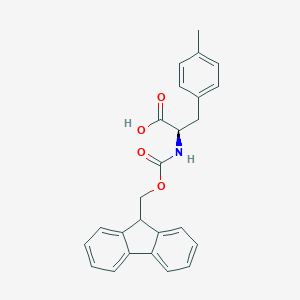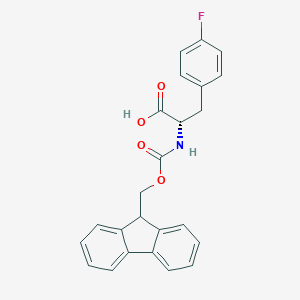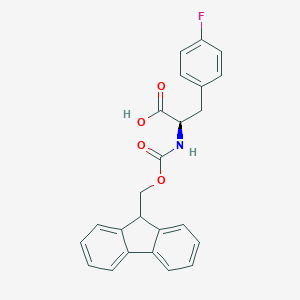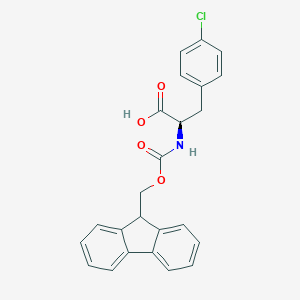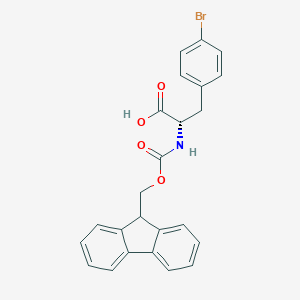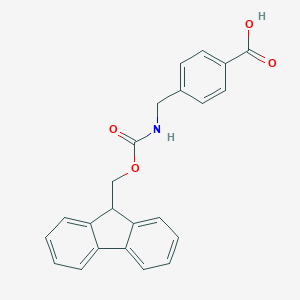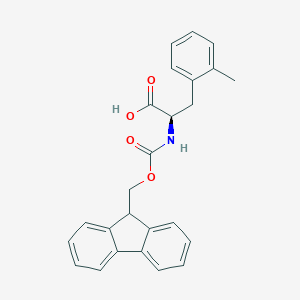
Fmoc-2-methyl-D-phenylalanine
カタログ番号 B557947
CAS番号:
352351-63-4
分子量: 401.5 g/mol
InChIキー: GYFMRMRGTNDDAT-HSZRJFAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“Fmoc-2-methyl-D-phenylalanine” is a derivative of phenylalanine, an amino acid. It has a molecular formula of C25H23NO4 and a molecular weight of 401.45 . The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-2-methyl-D-phenylalanine involves the coupling of the tert-butyl ester of valine or glycine to Fmoc-protected phenylalanine by carbodiimide chemistry, followed by the elimination of the tert-butyl protecting group under acidic conditions .Molecular Structure Analysis
The molecular structure of Fmoc-2-methyl-D-phenylalanine is characterized by the presence of the Fmoc group, which improves the association of peptide building blocks due to its aromaticity . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
Fmoc-2-methyl-D-phenylalanine can form stable supramolecular hydrogels due to the formation of a supramolecular nanofiber . The gelation property and morphology of Fmoc-2-methyl-D-phenylalanine were compared to Fmoc-phenylalanine-glycine (Fmoc-FG), and it was found that Fmoc-2-methyl-D-phenylalanine exhibited a stiffer hydrogel at pH 7.4 .Physical And Chemical Properties Analysis
Fmoc-2-methyl-D-phenylalanine appears as a white to off-white powder . It has a melting point range of 180 - 195 °C .科学的研究の応用
-
Biofunctional Hydrogel Materials
- Field : Material Science
- Application Summary : Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been used to fabricate various biofunctional hydrogel materials . These materials are created in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
- Methods : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results : The study found that these hydrogels have potential applications in various biofunctional materials .
-
Hybrid Material Preparation
- Field : Material Chemistry
- Application Summary : Fmoc-FF, a derivative of Fmoc-phenylalanine, has been used as a building block for the preparation of hybrid materials due to its capability to self-assemble into self-supporting hydrogels under physiological conditions .
- Methods : The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
- Results : These hybrid materials have potential applications in different fields, such as biomedical and industrial fields .
-
Understanding Self-Assembly
- Field : Physical Chemistry
- Application Summary : The self-assembly of Fmoc-phenylalanine into a gel formation has been studied . The study found that the collective action of different non-covalent interactions plays a role in making Fmoc-phenylalanine hydrogel .
- Methods : The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phenylalanine side chain, pH, and buffer ions in self-assembly of Fmoc-phenylalanine to gel formation is described .
- Results : The study found that the collective action of different non-covalent interactions play a role in making Fmoc-phenylalanine hydrogel .
-
Antibiofilm Activity
- Field : Microbiology
- Application Summary : Fmoc-phenylalanine has been studied for its antibiofilm activity against Gram-negative bacteria .
- Methods : The study involved incubating the bacteria with Fmoc-phenylalanine for 48 hours, after which unattached planktonic cells were decanted by inverting the plate and washed vigorously twice using 1X PBS .
- Results : The results of this study are not provided in the search results .
-
Peptide-Based Drug Delivery
- Field : Biomedical Engineering
- Application Summary : Fmoc-phenylalanine has been used in the development of peptide-based drug delivery systems . These systems take advantage of the self-assembling properties of Fmoc-phenylalanine to form hydrogels, which can then be loaded with therapeutic agents for controlled release .
- Methods : The drug delivery system is prepared by first forming the Fmoc-phenylalanine hydrogel, then loading the therapeutic agent into the hydrogel . The release of the therapeutic agent is controlled by the degradation of the hydrogel .
- Results : The study found that these drug delivery systems have potential applications in various biomedical fields .
Safety And Hazards
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427843 | |
| Record name | Fmoc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-methyl-D-phenylalanine | |
CAS RN |
352351-63-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352351-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





